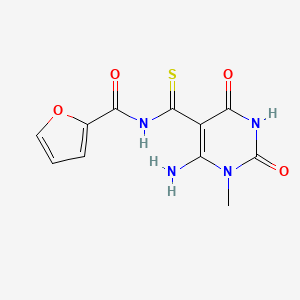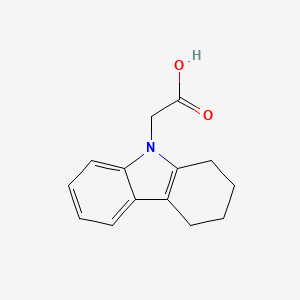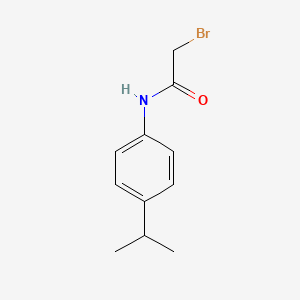![molecular formula C13H11N3O B2447308 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 1918008-18-0](/img/structure/B2447308.png)
3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C leads to the formation of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Anti-inflammatory Applications
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine, such as 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, exhibit anti-inflammatory properties. A study by Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore the relationship between structural modifications and anti-inflammatory properties. They found that certain modifications led to compounds with high activity and a better therapeutic index than reference drugs, and notably, one compound demonstrated no ulcerogenic activity, suggesting potential as safer anti-inflammatory drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Corrosion Inhibition
In the field of materials science, the compound and its derivatives have been explored for their corrosion inhibition properties. Abdel Hameed et al. (2020) investigated the corrosion inhibition performance of heterocyclic derivatives on C-Steel surfaces in HCl solutions. Their findings indicated that these compounds could significantly inhibit corrosion, providing a potential application in protecting metals from corrosion (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).
Antimicrobial and Anticancer Agents
Pyrazolo[1,5-a]pyrimidine derivatives have also shown promise as antimicrobial and anticancer agents. Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, finding significant antimicrobial properties (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014). Furthermore, novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and tested for their anticancer and anti-5-lipoxygenase activities, revealing potential therapeutic applications in cancer treatment and inflammation control (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Jannet, 2016).
Serotonin Receptor Antagonists
Research into the neurological applications of pyrazolo[1,5-a]pyrimidine derivatives has included the synthesis of compounds acting as serotonin 5-HT6 receptor antagonists. Ivachtchenko et al. (2013) synthesized new derivatives showing high activity as 5-HT6 antagonists, highlighting their potential in treating neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are seen as strategic compounds for optical applications . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
3-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-8-14-16-12(17)7-11(15-13(9)16)10-5-3-2-4-6-10/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCWHPYQGRKZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2447226.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)



![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)

![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)
![[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE](/img/structure/B2447241.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
